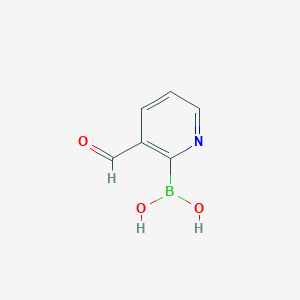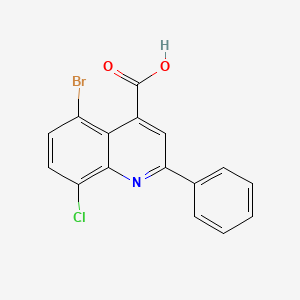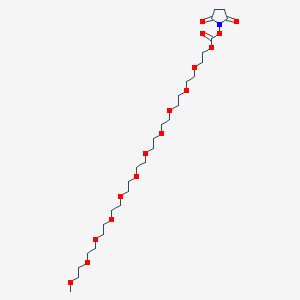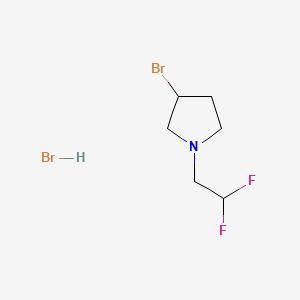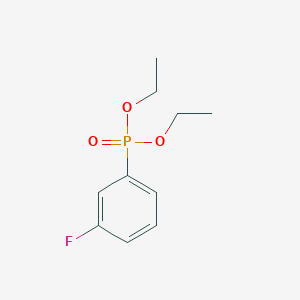
Diethyl (3-fluorophenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-fluorophenyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 3-fluorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (3-fluorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-fluorobenzaldehyde in the presence of a base. This reaction typically proceeds under mild conditions and yields the desired phosphonate ester .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of diethyl phosphite with 3-fluorophenyl halides in the presence of a palladium catalyst can efficiently produce this compound .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve yields. This method involves the use of microwave irradiation to enhance the reaction between diethyl phosphite and 3-fluorobenzaldehyde .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3-fluorophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or reduced phosphonates.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Diethyl (3-fluorophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of other biologically active molecules.
Medicine: Research has explored its use in the development of antiviral and anticancer agents due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of diethyl (3-fluorophenyl)phosphonate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. The phosphonate group can form strong interactions with active sites of enzymes, leading to inhibition of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (4-fluorophenyl)phosphonate
- Diethyl (2-fluorophenyl)phosphonate
- Diethyl (3-chlorophenyl)phosphonate
Uniqueness
Diethyl (3-fluorophenyl)phosphonate is unique due to the position of the fluorine atom on the aromatic ring. This positioning can influence the compound’s reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C10H14FO3P |
|---|---|
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-3-fluorobenzene |
InChI |
InChI=1S/C10H14FO3P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
BQMMNNJRSDRBBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC(=C1)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


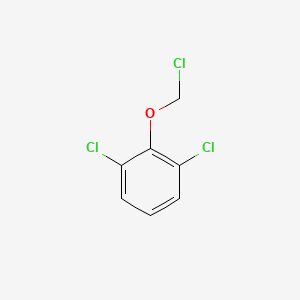
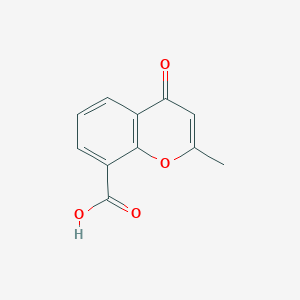
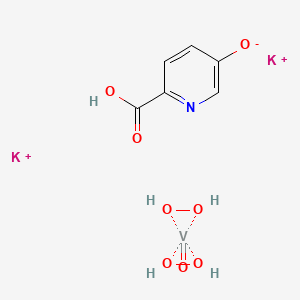

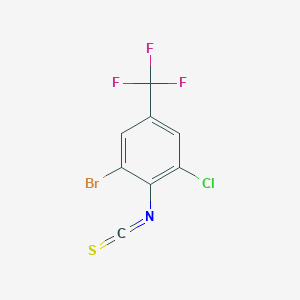
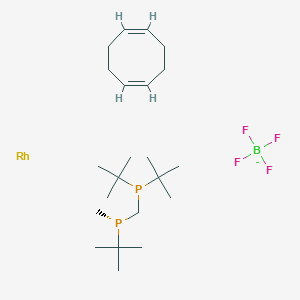
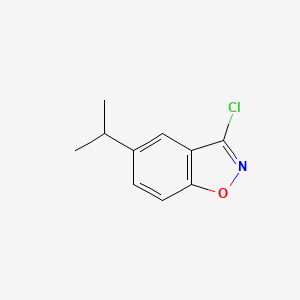
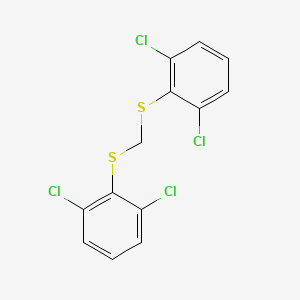
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)

